3-Bromo-4-fluorobenzaldehyde

概述

描述

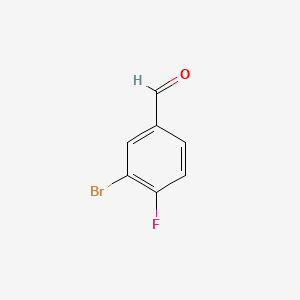

3-Bromo-4-fluorobenzaldehyde is an organic compound with the chemical formula C7H4BrFO. It appears as a white to off-white solid with a pungent odor. The compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an aldehyde group. It is sparingly soluble in water and is commonly used as a building block in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde. The process typically includes dissolving 4-fluorobenzaldehyde in a suitable solvent and adding bromine at a controlled temperature. The reaction is allowed to proceed for 1-2 hours, after which the product is isolated by removing the solvent .

Another method involves the reaction of 3-bromo-4-fluorobenzoic acid halide with ammonia to form 3-bromo-4-fluorobenzoic acid amide. This amide is then dehydrated to form 3-bromo-4-fluorobenzonitrile, which is subsequently reacted with formic acid in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts such as zinc bromide can enhance the efficiency of the bromination process. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .

化学反应分析

Types of Reactions

3-Bromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: 3-Bromo-4-fluorobenzoic acid.

Reduction: 3-Bromo-4-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Chemical Synthesis Applications

1.1. Synthetic Intermediates

3-Bromo-4-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of flucloxacillin, an antibiotic, and flumethrin, an insecticide. These applications highlight its role in both medicinal and agricultural chemistry, providing pathways to develop effective therapeutic agents and pesticides .

1.2. Building Blocks for Complex Molecules

The compound is also employed as a building block in organic synthesis. Its bromine and fluorine substituents allow for diverse reactions such as nucleophilic substitutions and cross-coupling reactions, enabling the construction of more complex molecular architectures .

Pharmaceutical Applications

2.1. Antibiotic Synthesis

In pharmaceutical research, this compound is integral to synthesizing β-lactam antibiotics like flucloxacillin. The compound’s functional groups facilitate reactions that lead to the formation of the β-lactam ring, which is essential for antibiotic activity .

2.2. Development of Anticancer Agents

Recent studies have explored its potential in developing anticancer agents. By modifying its structure through various chemical reactions, researchers aim to enhance its efficacy against cancer cells while minimizing side effects .

Agrochemical Applications

3.1. Pesticide Intermediates

As an intermediate in the synthesis of agrochemicals, particularly insecticides like flumethrin, this compound plays a vital role in agricultural chemistry. Its derivatives exhibit potent insecticidal properties, making them essential for pest management strategies .

3.2. Herbicide Development

Research indicates that derivatives of this compound can also be explored for herbicide development due to their ability to inhibit specific biochemical pathways in plants .

Environmental Considerations

The synthesis methods for this compound have evolved to emphasize green chemistry principles. Recent patents highlight processes that minimize hazardous waste and utilize non-toxic reagents, contributing to more sustainable chemical practices .

作用机制

The mechanism of action of 3-Bromo-4-fluorobenzaldehyde varies depending on its application. In chemical synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine and fluorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound a versatile building block .

相似化合物的比较

Similar Compounds

4-Fluorobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-4-chlorobenzaldehyde: Contains a chlorine atom instead of fluorine, which can affect its reactivity and selectivity in chemical reactions.

3-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of fluorine, altering its physical and chemical properties

Uniqueness

3-Bromo-4-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and stability. This dual substitution allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

3-Bromo-4-fluorobenzaldehyde (CAS No. 77771-02-9) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

This compound is characterized by the following molecular formula: . It is a halogenated aromatic aldehyde, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can be synthesized through several methods, including the bromination of p-fluorobenzaldehyde, typically involving the use of bromine in a solvent such as dichloromethane or toluene under controlled conditions .

Pharmacological Profile

- CYP Enzyme Inhibition :

- Blood-Brain Barrier Permeability :

- Log P Values :

Case Studies and Research Findings

- Antimicrobial Activity :

- Synthesis of Peptides :

- Multicomponent Reactions :

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| CYP Enzyme Inhibition | CYP1A2 (Inhibitor), others not significant |

| BBB Permeability | Yes |

| Log P (iLOGP) | 1.7 |

| Log P (XLOGP3) | 2.29 |

| Antimicrobial Activity | Effective against various bacterial strains |

| Application | Intermediate for pharmaceuticals and agrochemicals |

常见问题

Basic Questions

Q. What are the critical parameters for synthesizing 3-bromo-4-fluorobenzaldehyde with high purity?

The synthesis involves bromination and fluorination steps, often using catalysts like zinc bromide (ZnBr₂) to enhance regioselectivity . Optimal reaction conditions (e.g., temperature: 0–200°C, solvent selection) are crucial for minimizing side products like 3-bromo-4-chlorobenzaldehyde, which may arise from competing halogenation pathways . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve >95% purity .

Q. How should researchers handle this compound to ensure laboratory safety?

Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation or skin contact due to potential irritation. In case of exposure:

- Eye contact: Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

Store the compound in a tightly sealed amber vial at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aldehyde proton at δ ~10 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- FT-IR: Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/C-F stretches (650–500 cm⁻¹) .

- GC-MS: Verify molecular ion peak at m/z 203.01 (C₇H₄BrFO⁺) and assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

Literature values range from 28–33°C , potentially due to polymorphic forms or impurities. To address discrepancies:

- Perform differential scanning calorimetry (DSC) to analyze thermal behavior.

- Use single-crystal X-ray diffraction (via SHELX programs) to confirm crystal structure and purity .

- Compare results with authenticated reference standards (e.g., NIST-certified samples) .

Q. What strategies enable chemoselective functionalization of this compound in multi-step syntheses?

The aldehyde group is highly reactive but can be selectively protected. For example:

- Acetal formation: React with morpholine or cyclohexylamine in dichloromethane (0–40°C) to block the aldehyde, leaving bromine/fluorine available for cross-coupling (e.g., Suzuki-Miyaura) .

- Grignard reactions: Use organomagnesium reagents at low temperatures (−78°C) to target the aldehyde without displacing halogens .

Q. How does the electron-withdrawing nature of bromine and fluorine influence reaction mechanisms?

The meta-directing effects of Br and para-directing effects of F create unique electronic environments:

- Nucleophilic aromatic substitution (SNAr): Fluorine activates the para position, while bromine deactivates the ring, favoring substitution at specific sites .

- DFT calculations: Model charge distribution (e.g., using Gaussian software) to predict reactivity in palladium-catalyzed reactions .

Q. What are the decomposition pathways of this compound under thermal stress?

Thermogravimetric analysis (TGA) reveals two primary pathways:

Aldehyde oxidation: Forms 3-bromo-4-fluorobenzoic acid above 150°C.

Debromination: Generates 4-fluorobenzaldehyde at extreme temperatures (>250°C) .

Store the compound away from heat sources and oxidizing agents to mitigate degradation.

Q. How can computational modeling predict the crystalline packing of this compound?

Use software like Mercury or Materials Studio to simulate crystal structures based on van der Waals radii and hydrogen-bonding interactions. Experimental validation via X-ray diffraction (SHELXL refinement) can resolve discrepancies between predicted and observed lattice parameters .

Q. Methodological Considerations

Designing experiments to analyze trace impurities in this compound

- HPLC-MS: Employ a C18 column (acetonitrile/water mobile phase) to separate and identify byproducts like 3-bromo-4-chlorobenzaldehyde (if Cl⁻ contaminants are present) .

- Elemental analysis: Confirm Br/F stoichiometry (theoretical: Br 39.3%, F 9.3%) to detect halogen exchange artifacts .

Evaluating solvent effects on reaction kinetics in aldimine formation

属性

IUPAC Name |

3-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHZIKXYYRGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044989 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77771-02-9 | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61072992O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。